CycloSal-d4TMP

Lipophilicity Membrane Permeability Prodrug Design

CycloSal-d4TMP is a lipophilic pronucleotide prodrug that delivers d4TMP intracellularly via a pH-driven chemical tandem reaction, bypassing the rate-limiting thymidine kinase (TK) phosphorylation step. Unlike d4T or enzymatically activated prodrugs (e.g., aryloxyphosphoramidates), it retains full antiviral efficacy in TK-deficient cells and exhibits a 5-fold difference in potency between Rp/Sp diastereomers. Its 9–100× higher lipophilicity ensures efficient passive membrane diffusion. This compound is essential for HIV replication research, stereochemical activation studies, and benchmarking chemical vs. enzymatic prodrug activation. Inquire for custom synthesis quotes and availability.

Molecular Formula C17H17N2O7P
Molecular Weight 392.3 g/mol
Cat. No. B1197086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloSal-d4TMP
SynonymscycloSal-d4TMP
Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate
Molecular FormulaC17H17N2O7P
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3
InChIInChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1
InChIKeyNEUXRWCLDPVEMR-OHDXJBIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CycloSal-d4TMP Pronucleotide Prodrug for d4TMP Intracellular Delivery


CycloSal-d4TMP (Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate) is a lipophilic pronucleotide prodrug designed to deliver the monophosphate form of the antiviral nucleoside d4T (stavudine) intracellularly [1]. Unlike conventional nucleoside prodrugs, CycloSal-d4TMP utilizes a chemical, pH-driven tandem reaction to release d4TMP, bypassing the rate-limiting thymidine kinase (TK) phosphorylation step [2]. This class of compounds, first reported by Meier et al., exhibits high antiviral activity against HIV-1 and HIV-2, retaining full efficacy in TK-deficient cells [3]. Its design enables direct intracellular delivery of the active nucleotide, making it a valuable tool for studying HIV replication and a potential therapeutic candidate.

Limitations of d4T and Alternative d4TMP Prodrugs Justifying CycloSal-d4TMP Selection


Generic substitution of CycloSal-d4TMP with the parent nucleoside d4T or other d4TMP prodrugs (e.g., aryloxyphosphoramidates or bis(benzyl) phosphate triesters) fails due to fundamental differences in activation mechanisms and intracellular delivery. d4T requires three consecutive phosphorylation steps by cellular kinases, with the first step (TK) often rate-limiting and prone to downregulation in certain cell types or viral resistance [1]. In contrast, CycloSal-d4TMP delivers d4TMP directly, bypassing TK entirely. While other pronucleotides (e.g., phosphoramidates) aim to achieve TK-bypass, they exhibit distinct hydrolysis kinetics, intracellular trapping, and stereochemical dependencies that critically impact antiviral potency and selectivity [2]. These mechanistic divergences necessitate a precise, evidence-based selection for research or procurement.

Quantitative Comparative Evidence for CycloSal-d4TMP Differentiation


CycloSal-d4TMP Demonstrates 9- to 100-Fold Higher Lipophilicity than d4T for Enhanced Membrane Permeability

In a 1-octanol/phosphate buffer partition coefficient assay, all evaluated cycloSal-d4TMP derivatives (3a-h) exhibited 9- to 100-fold higher lipophilicity compared to the parent nucleoside d4T [1]. This substantial increase in lipophilicity is a direct consequence of masking the negatively charged phosphate group with the lipophilic cycloSaligenyl moiety, enabling passive diffusion across cell membranes [1].

Lipophilicity Membrane Permeability Prodrug Design

Complete Retention of Antiviral Activity in TK-Deficient Cells Establishes TK-Bypass Capability

CycloSal-d4TMP exhibited high biological activity against HIV-1 and HIV-2 in both wild-type CEM/O cells and mutant thymidine kinase-deficient (CEM/TK-) cells, with activity completely retained in the TK-deficient line [1]. In contrast, exposure of CEM/TK- cells to the parent nucleoside d4T failed to result in significant levels of the active triphosphate metabolite (d4TTP) [2]. This differential response confirms that CycloSal-d4TMP effectively bypasses the TK-dependent phosphorylation step that limits d4T activation.

Thymidine Kinase Bypass HIV-1 Drug Resistance

CycloSal-d4TMP Achieves Higher Intracellular d4TTP/d4TMP Ratio (3.4 vs. 1.0) than d4T, Indicating Enhanced Conversion Efficiency

In CEM cells treated with CycloSal-d4TMP, the intracellular ratio of the active triphosphate (d4TTP) to the monophosphate (d4TMP) gradually increased from approximately 1 to 3.4 upon prolonged incubation [1]. This is in contrast to d4T-treated cells, where the d4TTP/d4TMP ratio remains around 1 [1]. Furthermore, the half-life of d4TTP generated from CycloSal-d4TMP was approximately 3.5 hours, similar to that observed for d4T [1].

Intracellular Metabolism Nucleotide Delivery Prodrug Activation

Rp Diastereomer Exhibits 5-Fold Higher Antiviral Potency and 3- to 7-Fold More Efficient d4TMP Release than Sp Diastereomer

The Rp diastereomer of CycloSal-d4TMP was found to be 3- to 7-fold more efficient in releasing d4TMP and generating intracellular d4TTP compared to the Sp diastereomer [1]. This differential efficiency correlated with a 5-fold more pronounced antiviral activity of the Rp diastereomer against HIV in CEM cells [1]. A 3- to 80-fold difference in antiviral activity between diastereomers was also noted across a series of CycloSal-d4TMP derivatives [2].

Stereochemistry Diastereomer Selectivity Antiviral Activity

CycloSal-d4TMP Delivers d4TMP Selectively via Chemical Hydrolysis, Avoiding Enzymatic Activation Variability

CycloSal-d4TMP is designed to release d4TMP selectively via a controlled, chemically induced tandem reaction at physiological pH, without the need for enzymatic cleavage [1]. This contrasts with bis(benzyl)phosphate triester prodrugs of d4T, which often require enzymatic activation and can form chemically inert phenyl phosphate diester intermediates that fail to release d4TMP [2]. In hydrolysis studies, CycloSal-d4TMP delivered exclusively d4TMP, whereas certain bis(benzyl) triesters (e.g., 7-methyl-substituted) yielded inactive intermediates [2].

Chemical Hydrolysis Prodrug Activation TK-Bypass

Recommended Research Applications for CycloSal-d4TMP Based on Quantitative Differentiation


Investigating HIV Replication in TK-Deficient Cellular Models

CycloSal-d4TMP is ideal for studies requiring bypass of thymidine kinase-dependent phosphorylation, as demonstrated by its complete retention of antiviral activity in CEM/TK- cells [1]. This makes it a superior tool over d4T for exploring HIV replication in cell lines with low or absent TK expression, or in viral strains resistant to nucleoside analogs due to kinase deficiencies [1].

Enhancing Intracellular Delivery of d4TMP for Antiviral Efficacy Studies

With 9- to 100-fold higher lipophilicity than d4T [1], CycloSal-d4TMP is particularly suited for experiments requiring efficient passive membrane diffusion and intracellular accumulation of the active nucleotide. This property ensures robust intracellular d4TMP delivery, as evidenced by the increased d4TTP/d4TMP ratio [2].

Studying Stereochemical Requirements for Nucleotide Prodrug Activation

The substantial 5-fold difference in antiviral activity and 3- to 7-fold difference in d4TMP release efficiency between Rp and Sp diastereomers [1] makes CycloSal-d4TMP a valuable probe for investigating the stereochemical determinants of pronucleotide activation and antiviral potency. This is particularly relevant for optimizing prodrug design.

Comparative Analysis of Prodrug Activation Pathways

Given its exclusive reliance on chemical hydrolysis for d4TMP release, in contrast to enzymatically activated prodrugs like bis(benzyl) triesters [1], CycloSal-d4TMP serves as a benchmark compound for dissecting the contributions of chemical vs. enzymatic activation in nucleotide prodrug systems. This is critical for developing predictable and consistent prodrug technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CycloSal-d4TMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.